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Compound Name:
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-

ol

CAS No.: 63121-27-7

Cat. No.: B3147777

Get Quote

Introduction
(+)-Retronecine is a crucial chiral building block and the necine base core of numerous

pyrrolizidine alkaloids, a class of natural products found in various plant species.[1][2] These

alkaloids exhibit a wide range of biological activities, and their derivatives are of significant

interest in medicinal chemistry and drug development.[3] The synthesis of enantiomerically

pure (+)-retronecine is a key step in the total synthesis of these complex natural products and

their analogues.[4][5][6] This application note provides a detailed protocol for the efficient

synthesis of (+)-retronecine from the readily available starting material, (1R,7aR)-hexahydro-
1H-pyrrolizin-1-ol, through a mild and selective allylic oxidation reaction. The featured

transformation is the Swern oxidation, a reliable method for converting secondary alcohols to

ketones, which in this case, yields the target α,β-unsaturated aldehyde functionality present in

(+)-retronecine.[7][8][9]
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The Swern oxidation is particularly well-suited for this transformation due to its mild reaction

conditions, which are performed at low temperatures (typically -78 °C), minimizing side

reactions and preserving the sensitive pyrrolizidine core.[10][11] This method avoids the use of

toxic heavy metals like chromium, making it a more environmentally benign alternative to other

oxidation protocols.[12][13]

Reaction Principle and Strategy
The synthetic strategy hinges on the selective oxidation of the secondary alcohol in (1R,7aR)-
hexahydro-1H-pyrrolizin-1-ol to the corresponding ketone. This transformation introduces the

key carbonyl group, which, in conjugation with the adjacent double bond, forms the

characteristic enone system of (+)-retronecine.

The Swern oxidation employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by

an electrophile, most commonly oxalyl chloride.[7][10] This generates a highly reactive

electrophilic species, the chloro(dimethyl)sulfonium chloride. The alcohol substrate then attacks

this species, forming an alkoxysulfonium salt. Subsequent addition of a hindered, non-

nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction to

yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[9][10]

Reaction Scheme
Figure 1. Overall reaction scheme for the synthesis of (+)-retronecine.

Experimental Protocol
This protocol details the step-by-step procedure for the Swern oxidation of (1R,7aR)-
hexahydro-1H-pyrrolizin-1-ol. All operations should be conducted in a well-ventilated fume

hood due to the generation of volatile and odorous byproducts like dimethyl sulfide and toxic

carbon monoxide.[9] Anhydrous conditions are critical for the success of this reaction.
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Reagent/Material Grade Supplier

(1R,7aR)-Hexahydro-1H-

pyrrolizin-1-ol
≥95% Commercially Available

Oxalyl chloride 2.0 M in CH₂Cl₂ Sigma-Aldrich

Dimethyl sulfoxide (DMSO) Anhydrous, ≥99.9% Sigma-Aldrich

Triethylamine (Et₃N) ≥99.5%, distilled Sigma-Aldrich

Dichloromethane (CH₂Cl₂) Anhydrous, ≥99.8% Sigma-Aldrich

Saturated aqueous NH₄Cl

Brine (saturated aqueous

NaCl)

Anhydrous Magnesium Sulfate

(MgSO₄)

Silica gel 60 Å, 230-400 mesh

Ethyl acetate HPLC grade

Methanol HPLC grade

Round-bottom flasks

Magnetic stirrer and stir bars

Syringes and needles

Low-temperature thermometer

Dry ice/acetone bath

Separatory funnel

Rotary evaporator

Thin-layer chromatography

(TLC) plates
Silica gel 60 F₂₅₄
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1. Preparation of the Activated DMSO Reagent
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar,

a nitrogen inlet, and a low-temperature thermometer, add anhydrous dichloromethane (20

mL).

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add oxalyl chloride (2.0 M solution in CH₂Cl₂, 2.5 mL, 5.0 mmol, 1.25 equiv) to the

stirred dichloromethane via syringe.

In a separate dry vial, prepare a solution of anhydrous DMSO (0.71 mL, 10.0 mmol, 2.5

equiv) in anhydrous dichloromethane (5 mL).

Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring

the internal temperature does not rise above -70 °C.

Stir the resulting mixture for an additional 15 minutes at -78 °C. The formation of the

chloro(dimethyl)sulfonium chloride is accompanied by gas evolution (CO and CO₂).[9]

2. Oxidation of the Alcohol
Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (0.565 g, 4.0 mmol, 1.0 equiv) in

anhydrous dichloromethane (10 mL).

Add the alcohol solution dropwise to the activated DMSO reagent over 20 minutes,

maintaining the temperature at -78 °C.

Stir the reaction mixture for 30 minutes at -78 °C. Monitor the reaction progress by TLC (e.g.,

10% MeOH in CH₂Cl₂ with 1% NH₄OH) to confirm the consumption of the starting material.

3. Addition of Base and Reaction Completion
Slowly add triethylamine (2.8 mL, 20.0 mmol, 5.0 equiv) to the reaction mixture over 10

minutes. A thick white precipitate of triethylammonium chloride will form.[10]

After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.
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Remove the cooling bath and allow the reaction mixture to warm to room temperature over

approximately 30-45 minutes.

4. Work-up and Purification
Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure. Caution: The desired product, (+)-retronecine, may be sensitive to prolonged

exposure to heat.

Purify the crude product by flash column chromatography on silica gel using a gradient of 0-

15% methanol in dichloromethane containing 1% triethylamine to afford (+)-retronecine as a

white solid.

Workflow Diagram
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Start: Flame-dried flask under N₂

Prepare Activated DMSO:
1. Add CH₂Cl₂ and cool to -78 °C.

2. Add oxalyl chloride.
3. Add DMSO solution dropwise.

Add Alcohol:
Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol in CH₂Cl₂ and add dropwise to the reaction mixture.

Add Base:
Slowly add triethylamine to the reaction mixture at -78 °C.

Warm to Room Temperature

Quench Reaction:
Add saturated aqueous NH₄Cl.

Extraction:
Separate layers and extract aqueous phase with CH₂Cl₂.

Wash and Dry:
Wash combined organic layers with brine and dry over MgSO₄.

Concentrate:
Remove solvent under reduced pressure.

Purification:
Flash column chromatography.

End: Pure (+)-Retronecine

Click to download full resolution via product page

Figure 2. Step-by-step workflow for the synthesis of (+)-retronecine.
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Characterization Data
The identity and purity of the synthesized (+)-retronecine should be confirmed by standard

analytical techniques.

Technique Expected Results

¹H NMR Consistent with the structure of (+)-retronecine.

¹³C NMR Consistent with the structure of (+)-retronecine.

Mass Spec (ESI)
m/z = 156.0974 [M+H]⁺ (Calculated for

C₈H₁₄NO₂: 156.0974)[14][15]

Optical Rotation [α]²⁰D +50° (c 1, EtOH)

Melting Point 118-121 °C[2]

Troubleshooting and Expert Insights
Low Yield:

Cause: Incomplete reaction or degradation of the product.

Solution: Ensure all reagents and solvents are strictly anhydrous. Maintain the reaction

temperature at -78 °C during the addition of all reagents. Monitor the reaction closely by

TLC to determine the optimal reaction time.

Formation of Side Products:

Cause: The reaction temperature rising above -60 °C can lead to the formation of

byproducts.[10]

Solution: Maintain strict temperature control throughout the addition and reaction phases.

The slow, dropwise addition of reagents is crucial.

Difficult Purification:

Cause: The polar nature of (+)-retronecine can lead to tailing on silica gel chromatography.
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Solution: Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing

and improve the separation.

Conclusion
The Swern oxidation provides a highly efficient and mild method for the synthesis of (+)-

retronecine from (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. This protocol offers a practical and

scalable approach for researchers in natural product synthesis and medicinal chemistry. The

avoidance of harsh reagents and toxic metals makes this a preferred method for the

preparation of this valuable chiral building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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